molecular formula C10H13N3O6 B2706392 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol CAS No. 115052-70-5

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol

Cat. No.: B2706392
CAS No.: 115052-70-5
M. Wt: 271.229
InChI Key: KNOHINYZYNTSQO-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is an organic compound characterized by the presence of a dinitrophenyl group attached to an amino-methylpropane-diol structure. This compound is notable for its applications in various scientific fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate precursor. One common method is the reaction of 2,4-dinitrophenylhydrazine with 2-methylpropane-1,3-diol under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dinitrophenyl)amino]-2-methylpropane-1,3-diol is unique due to its specific structure, which combines the dinitrophenyl group with an amino-methylpropane-diol backbone. This unique combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O6/c1-10(5-14,6-15)11-8-3-2-7(12(16)17)4-9(8)13(18)19/h2-4,11,14-15H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOHINYZYNTSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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